A Technical Guide to the Core Properties of Tert-butyl 5-Aminothiophene-3-carboxylate
A Technical Guide to the Core Properties of Tert-butyl 5-Aminothiophene-3-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the fundamental properties of tert-butyl 5-aminothiophene-3-carboxylate, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. While its 2-amino isomer is well-documented, the 5-amino-3-carboxylate regioisomer presents unique electronic and steric characteristics that warrant a dedicated examination. This document synthesizes known data from analogous compounds with theoretical insights to build a robust profile covering its synthesis, basicity, reactivity, and spectroscopic signatures. Detailed, field-proven protocols for its characterization are provided to empower researchers in their synthetic and drug development endeavors. The causality behind experimental choices is explained, ensuring that each protocol serves as a self-validating system for generating reliable data.
Introduction: The Aminothiophene Scaffold
The aminothiophene core is a privileged scaffold in drug discovery, forming the structural basis for a multitude of pharmacologically active agents.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] The versatility of the aminothiophene ring system, which allows for functionalization at multiple positions, enables fine-tuning of a compound's physicochemical and pharmacokinetic profiles.
Tert-butyl 5-aminothiophene-3-carboxylate (Figure 1) is a promising, yet less-explored, derivative. The strategic placement of the amino group at the C5 position and the bulky tert-butyl ester at C3 creates a unique electronic and steric environment compared to its more common 2-amino-3-carboxylate isomer. The tert-butyl ester serves as a valuable protecting group for the carboxylic acid, known for its stability under various nucleophilic and reducing conditions and its clean, acid-catalyzed removal.[5] This guide aims to provide a foundational understanding of this specific molecule to accelerate its application in research and development.
Figure 1: Chemical Structure of Tert-butyl 5-Aminothiophene-3-carboxylate
Caption: Structure with IUPAC numbering for the thiophene ring.
Synthesis and Purification
While a direct, documented synthesis for tert-butyl 5-aminothiophene-3-carboxylate is not prevalent in literature, a plausible route can be designed based on established methods for constructing substituted 3-aminothiophenes and related heterocycles. A promising strategy involves the reaction of a β-haloacrylonitrile derivative with a tert-butyl thioglycolate equivalent, followed by base-catalyzed cyclization.[6]
Proposed Synthetic Workflow
The proposed pathway leverages readily available starting materials to construct the target molecule in a multi-step sequence. This approach provides logical control points for purification and characterization.
Caption: Proposed workflow for the synthesis of the target compound.
Protocol 1: Hypothetical Synthesis
This protocol is a representative methodology. Researchers must optimize conditions based on the specific reactivity of the chosen starting materials.
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Step 1: Formation of Thioether Intermediate.
-
To a solution of tert-butyl thioglycolate (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF) at 0 °C, add a non-nucleophilic base such as sodium hydride (1.1 eq) portion-wise under an inert atmosphere (N₂ or Ar).
-
Stir the mixture at 0 °C for 30 minutes to form the thiolate.
-
Add a solution of a suitable β-haloacrylonitrile precursor (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC for the consumption of starting materials.
-
Upon completion, quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Step 2: Cyclization to Aminothiophene.
-
Dissolve the crude thioether intermediate from Step 1 in an appropriate solvent (e.g., ethanol or THF).
-
Add a catalytic amount of a suitable base (e.g., sodium ethoxide or DBU).
-
Heat the mixture to reflux and monitor the reaction by TLC until the intermediate is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
-
Purification.
-
Purify the crude product via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
If the product is a solid, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Physicochemical and Basic Properties
The physicochemical properties of a molecule are critical determinants of its behavior in biological and chemical systems. The properties for tert-butyl 5-aminothiophene-3-carboxylate are summarized below, based on data from its isomers and related compounds.[7][8]
Table 1: Core Physicochemical Properties
| Property | Value / Description | Source / Rationale |
|---|---|---|
| Molecular Formula | C₉H₁₃NO₂S | Calculated |
| Molecular Weight | 199.27 g/mol | Calculated[8] |
| Appearance | Predicted to be a white to pale-yellow or yellow-brown solid. | Based on analogous aminothiophene esters. |
| Solubility | Predicted to be soluble in common organic solvents (DMSO, CH₂Cl₂, CHCl₃, EtOAc) and slightly soluble in water. | The tert-butyl group enhances lipophilicity, while the amino group provides some polarity.[9] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | Recommended for aminothiophene derivatives to prevent oxidation and degradation.[10] |
| Calculated LogP | ~2.29 | Based on the 2-amino isomer, suggesting moderate lipophilicity.[8] |
Basicity and pKa Analysis
The basicity of the 5-amino group is a crucial parameter, influencing the molecule's charge state at physiological pH and its potential for forming salt bridges in biological targets. The basicity is primarily determined by the availability of the nitrogen lone pair for protonation.
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Electronic Effects: The thiophene ring is an aromatic system, and the sulfur atom can participate in resonance. The amino group at C5 acts as a strong electron-donating group, increasing electron density in the ring. However, the tert-butoxycarbonyl group at C3 is electron-withdrawing via induction and resonance, which will decrease the basicity of the amino group compared to unsubstituted 2-aminothiophene (pKa of conjugate acid ~5.4).
-
Predicted pKa: While the pKa of aniline's conjugate acid is ~4.6, aminothiophenes can exhibit different basicity profiles. Some studies suggest 3-aminothiophene is a carbon base in the gas phase but a nitrogen base in solution.[11] Given the electron-withdrawing ester, the pKa of the conjugate acid of tert-butyl 5-aminothiophene-3-carboxylate is estimated to be in the range of 2.0 - 3.5 . This is lower than many aliphatic amines but comparable to substituted anilines.[12]
Protocol 2: Experimental Determination of pKa (Potentiometric Titration)
Causality: Potentiometric titration is a robust and direct method for determining pKa values. It works by measuring the change in pH of a solution as a titrant of known concentration is added, allowing for the precise identification of the half-equivalence point where pH = pKa.
-
Preparation: Prepare a ~0.01 M solution of the compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).
-
Calibration: Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Titration: Place the solution in a thermostatted beaker with a magnetic stirrer. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the point where half of the amine has been protonated (the half-equivalence point), which can be determined from the midpoint of the steepest part of the titration curve or by analyzing the first derivative of the curve.
Reactivity Profile
The molecule possesses three key reactive sites: the nucleophilic amino group, the aromatic thiophene ring, and the acid-labile tert-butyl ester. This trifecta of functionality makes it a highly versatile synthetic intermediate.
Caption: Key reactivity pathways for the title compound.
-
N-Acylation/Alkylation: The 5-amino group is a potent nucleophile and will readily react with electrophiles like acyl chlorides, anhydrides, and alkyl halides to form amides and secondary/tertiary amines, respectively. This is a common strategy for building more complex molecules.[13]
-
Electrophilic Aromatic Substitution (EAS): The amino group is a strong activating and ortho-para directing group. In this case, it will strongly direct incoming electrophiles (e.g., during halogenation or nitration) to the C4 position of the thiophene ring.
-
Ester Hydrolysis: The tert-butyl ester is highly susceptible to cleavage under acidic conditions (e.g., using trifluoroacetic acid (TFA) or HCl in an organic solvent) to yield the corresponding carboxylic acid, with isobutene and CO₂ as byproducts. This deprotection step is often a key transformation in a synthetic sequence.
Spectroscopic and Analytical Characterization
Confirmation of the structure relies on a combination of spectroscopic techniques. The following table outlines the predicted data based on established principles and data from analogous structures.[5][13][14]
Table 2: Predicted Spectroscopic Data
| Technique | Characteristic Signals |
|---|---|
| ¹H NMR | ~1.5 ppm (s, 9H): Protons of the tert-butyl group.~5.0-6.0 ppm (br s, 2H): Protons of the NH₂ group (exchangeable with D₂O).~6.5-7.5 ppm (d, 1H & d, 1H): Two distinct signals for the protons at the C2 and C4 positions of the thiophene ring. |
| ¹³C NMR | ~28 ppm: Methyl carbons of the tert-butyl group.~81 ppm: Quaternary carbon of the tert-butyl group.~110-140 ppm: Four signals corresponding to the carbons of the thiophene ring.~165 ppm: Carbonyl carbon of the ester. |
| IR (cm⁻¹) | 3300-3500: Two N-H stretching bands (asymmetric and symmetric) for the primary amine.~2980: C-H stretching of the tert-butyl group.~1680: Strong C=O stretching of the ester.~1600: N-H bending vibration.~1250: C-O stretching of the ester. |
| Mass Spec (ESI+) | [M+H]⁺ = 200.07: Predicted m/z for the protonated molecule. |
Protocol 3: Characterization by NMR Spectroscopy
Causality: NMR spectroscopy provides the most definitive information about the carbon-hydrogen framework of a molecule. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. 2D techniques like COSY and HSQC can be used to unambiguously assign all signals.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. The key signals to verify are the singlet for the nine tert-butyl protons, a broad singlet for the two amine protons, and two distinct signals (likely doublets) for the two protons on the thiophene ring.
-
D₂O Exchange: To confirm the amine protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The broad singlet corresponding to the NH₂ protons should disappear or significantly diminish.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Confirm the presence of the expected number of signals, paying close attention to the characteristic shifts for the ester carbonyl (~165 ppm) and the tert-butyl carbons (~81 ppm and ~28 ppm).
-
Data Interpretation: Integrate the ¹H NMR signals to confirm proton counts and analyze coupling patterns to establish connectivity. Correlate the ¹H and ¹³C data to build a complete structural assignment.
Applications in Research and Development
Tert-butyl 5-aminothiophene-3-carboxylate is a valuable building block for several reasons:
-
Drug Discovery: It serves as a starting point for synthesizing libraries of novel thiophene derivatives for screening against various biological targets. The amino group can be functionalized to introduce pharmacophores or modulate solubility, while the carboxylic acid (after deprotection) can be used to form amides or esters, acting as a key interaction point with biological receptors.[1][4]
-
Organic Electronics: Thiophene-based molecules are fundamental components in organic electronics, used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[15][16] The functional groups on this molecule allow for its incorporation into larger conjugated polymer systems.
-
Corrosion Inhibition: Compounds containing sulfur and nitrogen heteroatoms have shown promise as corrosion inhibitors due to their ability to adsorb onto metal surfaces.[3]
Conclusion
Tert-butyl 5-aminothiophene-3-carboxylate is a multifunctional heterocyclic compound with significant potential as a synthetic intermediate. While direct experimental data is limited, a comprehensive profile of its basic properties can be reliably predicted through analysis of its structural features and comparison with well-understood analogues. Its key characteristics—a nucleophilic amino group, an activatable aromatic ring, and an acid-labile ester—provide chemists with a versatile toolkit for molecular design. The protocols and data presented in this guide offer a solid foundation for researchers to confidently synthesize, characterize, and utilize this compound in their pursuit of novel materials and therapeutics.
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